3-Butenyl p-tolyl sulphone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17482-19-8 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-but-3-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
KFKSUCUTIOURTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Synonyms |
3-Butenyl p-tolyl sulphone |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Butenyl P Tolyl Sulfone and Analogues
Mechanistic Pathways of Palladium-Catalyzed Reactions
Palladium catalysis provides a powerful tool for the functionalization of allylic sulfones like 3-butenyl p-tolyl sulfone. These reactions typically proceed through the formation of π-allyl palladium intermediates, which can then be intercepted by various nucleophiles.
Ionic Intermediate Formation and Carbanion Reactivity
In palladium-catalyzed allylic alkylation (AAA) reactions, the sulfonyl group plays a crucial role in stabilizing an adjacent carbanion. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic system. Subsequent oxidative addition leads to the formation of a π-allylpalladium complex and the departure of a leaving group.
The general mechanism for the palladium-catalyzed allylic alkylation involving a sulfone-stabilized carbanion can be summarized in the following table:
| Step | Description |
|---|---|
| 1. Oxidative Addition | A Pd(0) complex reacts with an allylic substrate to form a π-allylpalladium(II) intermediate. |
| 2. Carbanion Formation | A base removes a proton from the carbon α to the sulfonyl group, creating a stabilized carbanion. |
| 3. Nucleophilic Attack | The α-sulfonyl carbanion attacks the π-allylpalladium complex. |
| 4. Reductive Elimination | The new C-C bond is formed, and the Pd(0) catalyst is regenerated. |
Radical Reaction Mechanisms
In addition to ionic pathways, 3-butenyl p-tolyl sulfone and its analogues can undergo reactions via radical intermediates. These mechanisms open up alternative routes for molecular construction, often with distinct regiochemical and stereochemical outcomes compared to their ionic counterparts.
Radical Chain Mechanisms in 1,3-Sulfonyl Shifts
The 1,3-rearrangement of allylic sulfones can be induced under radical conditions. This transformation is proposed to proceed through a radical chain mechanism involving an addition-elimination sequence of an arylsulfonyl radical (ArSO₂•).
The key steps in this radical chain mechanism are outlined below:
| Step | Description |
|---|---|
| Initiation | Generation of a radical initiator, which then abstracts a hydrogen or adds to a precursor to generate an arylsulfonyl radical. |
| Propagation Step 1 | The arylsulfonyl radical adds to the double bond of the allylic sulfone. |
| Propagation Step 2 | The resulting radical intermediate undergoes fragmentation, eliminating the original sulfonyl group as a radical and forming a new double bond. This results in the 1,3-shift of the sulfonyl group. |
| Termination | Combination of two radical species. |
This type of rearrangement has been observed in the conversion of pentenyl-substituted allyl sulfones into cyclic sulfones, demonstrating the synthetic utility of this radical-mediated process.
Dual Radical Addition/Radical Coupling Strategies
A powerful strategy for the difunctionalization of unsaturated systems involves a dual radical addition and radical coupling sequence. In this approach, two different radical species are added across a double or triple bond in a single operation. For allylic sulfones, this can be achieved using sulfinyl sulfone precursors.
The reaction is initiated by the generation of both a sulfonyl radical and a sulfinyl radical. The more reactive sulfonyl radical first adds to the unsaturated hydrocarbon. The resulting carbon-centered radical is then trapped by the sulfinyl radical in a radical-radical coupling step. This strategy has been successfully employed to create a variety of linear and cyclic disulfurized compounds.
Homolytic Fission in Sulfinyl Sulfone Precursors
Sulfinyl sulfones serve as effective precursors for the simultaneous generation of sulfonyl and sulfinyl radicals. Upon thermal or photochemical initiation, the relatively weak S-S bond in the sulfinyl sulfone undergoes homolytic fission. This process generates two distinct sulfur-centered radicals: a sulfonyl radical (RSO₂•) and a sulfinyl radical (RSO•). The generation of these two radical species in tandem is a key feature that enables the dual radical addition/coupling reactions.
Regioselectivity and Stereoselectivity in Radical Additions
The addition of sulfonyl radicals to unsymmetrical alkenes and alkynes generally proceeds with a high degree of regioselectivity. The sulfonyl radical, being electrophilic, preferentially adds to the more electron-rich and less sterically hindered carbon atom of the multiple bond.
The regioselectivity of the radical addition to various unsaturated systems is summarized below:
| Unsaturated System | Site of Initial Sulfonyl Radical Addition | Observed Outcome |
|---|---|---|
| Terminal Alkenes | Terminal Carbon | High regioselectivity, generally poor stereoselectivity. |
| Unsymmetric Internal Alkenes | Less sterically hindered/more electron-rich carbon | Poor stereoselectivity. |
| 1,3-Dienes | Terminal Carbon | Complete regiocontrol for 1,4-addition. |
| Allenes | Central Carbon | Formation of allylic sulfones. |
| 1,6-Enynes | Depends on substitution pattern | Formation of six-membered endocyclic vinyl sulfones for trisubstituted alkenes. |
Electron Donor–Acceptor Complex Induced Radical Reactions
The formation of an electron donor-acceptor (EDA) complex is a phenomenon where a ground-state aggregate is formed through dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Upon irradiation with light, typically visible light, this complex can enter an excited state, facilitating a single-electron transfer (SET) to generate radical ions, which then initiate subsequent chemical reactions. nih.govresearchgate.net This method of generating radicals is considered a green chemistry approach as it often proceeds under mild conditions without the need for transition metal catalysts or photosensitizers. nih.gov
In the context of sulfone chemistry, this strategy has been applied to initiate radical cascade reactions. For instance, a visible-light-induced radical cascade has been developed between 2-isocyanoaryl thioethers (the electron donor) and α-iodosulfones (the electron acceptor). researchgate.net The reaction is believed to proceed via an in-situ-formed EDA complex, which upon photoactivation, initiates the cascade to form sulfone-alkylated benzothiazoles. researchgate.net Similarly, EDA complexes formed between sulfonium (B1226848) salts (acting as acceptors) and various electron donors have been used to generate a wide range of radical species, significantly expanding the scope of radicals that can be accessed via this method. nih.gov
While specific studies focusing on 3-butenyl p-tolyl sulfone as a component in EDA-induced reactions are not prominent, the principles can be readily extended. The sulfonyl group is electron-withdrawing, making the molecule a potential acceptor. An appropriate electron donor could form an EDA complex, and upon photo-irradiation, initiate radical reactions involving the butenyl moiety. For example, a hypothetical reaction could involve the formation of a sulfonyl radical or a radical addition to the double bond, driven by the EDA complex mechanism. organic-chemistry.orgnih.gov
Table 1: Examples of EDA Complex-Induced Radical Reactions Involving Sulfur Compounds
| Electron Donor | Electron Acceptor | Key Intermediate | Product Type |
|---|---|---|---|
| 2-Isocyanoaryl thioether | α-Iodosulfone | Sulfonyl radical | Sulfone-alkylated benzothiazole researchgate.net |
| Dibenzylamine (halogen-bond acceptor) | Perfluoroalkyl iodide (halogen-bond donor) | Fluoroalkyl radical | Quinoxaline derivative nih.gov |
| Sodium p-toluenesulfinate | Phenyl diazonium salt | Aryl radical, Sulfonyl radical | Aryl sulfone |
Nucleophilic Reactivity of Sulfone Derivatives
Addition/Elimination Reactions of Sulfinyl Groups
While 3-butenyl p-tolyl sulfone contains a sulfonyl (-SO2-) group, its reactivity can be understood by analogy with the closely related sulfinyl (-SO-) group, which is also a subject of nucleophilic attack. Nucleophilic substitution at a sulfinyl sulfur atom generally proceeds through an addition-elimination mechanism. nih.gov This pathway involves the formation of a transient, tetracoordinate sulfur intermediate. nih.gov
In studies on sulfinyl sulfones, which contain both a sulfinyl and a sulfonyl group, the sulfinyl group is susceptible to nucleophilic attack. nih.gov Various nucleophiles, including amines, azides, and alkoxides, can react via an addition/elimination pathway to displace the adjacent sulfonyl group. nih.gov Conversely, other nucleophiles like sulfide and selenide ions can attack the sulfonyl sulfur, displacing the sulfinyl group. nih.gov The choice of nucleophile and reaction conditions dictates the regioselectivity of the attack.
The sulfonyl group in molecules like 3-butenyl p-tolyl sulfone is an excellent leaving group, a property that is fundamental to its reactivity. nih.gov Nucleophilic attack can occur at the carbon atom to which the sulfonyl group is attached (an SN2 reaction), leading to the displacement of the p-toluenesulfonate anion. The efficiency of sulfonate esters as leaving groups is well-established in nucleophilic substitution reactions. umassd.edu
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The reactivity of 3-butenyl p-tolyl sulfone with organometallic reagents like Grignard and organolithium compounds is characterized by two primary pathways:
Deprotonation at the α-carbon: The protons on the carbon atom adjacent (alpha) to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the -SO2R group. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can readily deprotonate this position to generate a highly stabilized α-sulfonyl carbanion. nih.gov This carbanion is a potent nucleophile and can be used in a wide array of subsequent carbon-carbon bond-forming reactions. For example, these lithiated sulfones can react with various electrophiles such as aldehydes, ketones, and epoxides. nih.gov
Nucleophilic attack at the sulfur atom: Organometallic reagents can also act as nucleophiles and attack the electrophilic sulfur atom of the sulfonyl group. This pathway is more commonly observed with Grignard reagents. researchgate.netoregonstate.edu Studies on analogous systems, such as aryl benzenesulfonates reacting with phenylmagnesium bromide, support a two-step addition-elimination mechanism at the sulfur center. researchgate.net Similarly, the reaction of p-toluenesulfinyl p-tolyl sulfone with phenylmagnesium bromide results in the formation of phenyl p-tolyl sulfoxide (B87167), demonstrating nucleophilic substitution at sulfur. oregonstate.edu
Table 2: Reactivity of α-Sulfonyl Carbanions with Electrophiles
| α-Sulfonyl Carbanion Source | Organometallic Reagent | Electrophile | Product Type |
|---|---|---|---|
| Allyl phenyl sulfone | n-BuLi | Aldehyde | β-Hydroxy allylic sulfone nih.gov |
| Allyl phenyl sulfone | n-BuLi | Epoxide | γ-Hydroxy allylic sulfone nih.gov |
| Alkyl p-tolyl sulfone | LDA | MoO5·Py·HMPA | Ketone (oxidative desulfonylation) proquest.com |
Michael Additions and Tandem Sequences
The α-sulfonyl carbanion generated from 3-butenyl p-tolyl sulfone is an excellent nucleophile for 1,4-conjugate addition, or Michael addition, to α,β-unsaturated systems. researchgate.netacs.org This reaction is a powerful tool for carbon-carbon bond formation. The addition of the lithiated allyl sulfone carbanion to Michael acceptors like unsaturated esters, ketones, and nitriles typically proceeds with high regioselectivity, with the new bond forming at the carbon alpha to the sulfonyl group. researchgate.net
These Michael additions can exhibit a high degree of stereoselectivity. The addition of lithio derivatives of allyl sulfone carbanions to Michael acceptor olefins often occurs with anti-diastereoselectivity, a phenomenon that has been ascribed to chelation involving the lithium cation in the transition state. researchgate.net
Furthermore, the initial Michael addition can be the first step in a tandem reaction sequence, leading to the rapid construction of complex molecular architectures. A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net In this sequence, if the allyl sulfone is appropriately substituted (e.g., with a bromine atom), the initial Michael adduct can undergo a subsequent intramolecular nucleophilic substitution to form a cyclic product, typically a highly functionalized cyclopentane derivative. researchgate.net
Table 3: Michael Additions and Tandem Sequences with Allyl Sulfone Carbanions
| Allyl Sulfone Derivative | Michael Acceptor | Reaction Type | Product |
|---|---|---|---|
| Lithiated allyl sulfone | Cyclohexenone | Michael Addition | anti-Adduct researchgate.net |
| Lithiated bromoallyl sulfone | Ethyl crotonate | MIRC (Tandem) | Substituted cyclopentane researchgate.net |
| Lithiated allyl sulfone | Chiral imine | Michael Addition | Precursor to chiral piperidines researchgate.net |
Pericyclic and Rearrangement Reactions
Thermal Rearrangement of Allyl Alkyl Sulfones
Allyl alkyl sulfones, such as 3-butenyl p-tolyl sulfone, undergo thermal rearrangement, which typically leads to decomposition products rather than simple isomerization. The primary products of the thermolysis of allyl alkyl sulfones are alkenes and sulfur dioxide. proquest.com
Detailed mechanistic studies on the pyrolysis of allyl sec-butyl sulfone have revealed a fascinating temperature-dependent change in the reaction mechanism. proquest.com
At high temperatures (e.g., >500 °C): The reaction proceeds predominantly through a free-radical chain mechanism. This involves the initial homolytic cleavage of the carbon-sulfur bond to generate an allyl radical and an alkylsulfonyl radical. The latter rapidly loses sulfur dioxide to form an alkyl radical. These radicals then participate in subsequent propagation and termination steps to yield a mixture of hydrocarbon products. proquest.com
At lower temperatures (e.g., <300 °C): The mechanism shifts to a more concerted, pericyclic pathway. proquest.com This is analogous to a nih.govnih.gov-sigmatropic rearrangement, a class of reactions that includes the well-known rearrangement of allyl sulfoxides to allyl sulfenates. For allyl sulfones, this rearrangement would be followed by the elimination of sulfur dioxide. This concerted process results in a different product distribution compared to the high-temperature radical pathway. proquest.com
The shift in mechanism is evidenced by changes in the product ratios as a function of temperature. For example, in the pyrolysis of allyl sec-butyl sulfone, the ratio of 1,5-hexadiene (a radical coupling product) to 4-methyl-1-hexene (a rearrangement product) changes dramatically with temperature, indicating the competition between the two pathways. proquest.com
Table 4: Temperature Dependence of Pyrolysis Products for Allyl sec-Butyl Sulfone proquest.com
| Temperature (°C) | Proposed Dominant Mechanism | Ratio of 1,5-Hexadiene to 4-Methyl-1-hexene |
|---|---|---|
| 560 | Free Radical | 3.89 |
| 278 | Mixed (64% Concerted, 36% Radical) | ~0.24 |
Sigmatropic Rearrangements (e.g.,researchgate.netresearchgate.net-Sigmatropic)
However, other sigmatropic rearrangements, such as the bohrium.comacs.org and acs.orgacs.org shifts, are well-documented for analogous allylic and unsaturated sulfur compounds. researchgate.netbohrium.comnih.gov
bohrium.comacs.org-Sigmatropic Rearrangements: These are common in allylic sulfoxides, selenoxides, and amine oxides. bohrium.com For instance, the Mislow-Evans rearrangement involves the bohrium.comacs.org-sigmatropic shift of an allylic sulfoxide to an allylic alcohol. wikipedia.org
acs.orgacs.org-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are classic examples of acs.orgacs.org-sigmatropic shifts. The sulfo-Cope rearrangement, a variant involving sulfur-containing molecules, has also been studied in unsaturated sulfonyl species. acs.org
These rearrangements in analogous systems underscore the potential for 3-butenyl p-tolyl sulfone to undergo sigmatropic shifts, even if the specific researchgate.netresearchgate.net variant is not observed. The reaction would theoretically involve a concerted reorganization of electrons through a cyclic transition state, leading to an isomeric product.
Intramolecular Cyclization Mechanisms (e.g., Metallo-ene)
Intramolecular cyclization reactions are pivotal in the synthesis of cyclic compounds from acyclic precursors. For substrates like 3-butenyl p-tolyl sulfone, the presence of both a double bond and a potential site for activation (e.g., by deprotonation) allows for various cyclization pathways.
One such pathway is the metallo-ene reaction . This reaction is analogous to the classic ene reaction but involves a metal as the migrating group. The general mechanism involves a six-membered cyclic transition state where an allylic metal species interacts with an alkene. This leads to the formation of a new carbon-carbon bond and the migration of the metal. While specific examples involving 3-butenyl p-tolyl sulfone are not prevalent, the general mechanism can be applied.
In addition to metallo-ene reactions, other intramolecular cyclization mechanisms for unsaturated sulfones include:
Radical Cyclization: Sulfonyl radicals, generated from sulfonyl chlorides, can add to an internal alkene, initiating a cyclization cascade. This has been utilized to synthesize spirocyclic vinyl sulfones. nih.gov
Cationic Cyclization: Brønsted acid can promote the intramolecular cyclization of molecules containing both a vinyl group and a tosylhydrazone, leading to the formation of polysubstituted indenes.
Cycloaddition Reactions (e.g., [2+2] and Diels-Alder)
The electron-withdrawing nature of the p-tolyl sulfonyl group activates the double bond of 3-butenyl p-tolyl sulfone, making it a competent participant in cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. acs.org Unsaturated sulfones, particularly acetylenic and allenic sulfones, are effective dienophiles due to the electron-withdrawing sulfonyl group. By analogy, 3-butenyl p-tolyl sulfone can act as a dienophile, reacting with electron-rich dienes. The reaction proceeds through a concerted mechanism, and its regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.
[2+2] Cycloaddition: This reaction involves the combination of two alkene units to form a four-membered cyclobutane ring. Photochemical [2+2] cycloadditions are a common method for synthesizing such rings. libretexts.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate, especially in the case of enone-alkene cycloadditions. wikipedia.org The activation of the double bond in 3-butenyl p-tolyl sulfone by the sulfonyl group suggests its potential to participate in [2+2] cycloadditions with other alkenes, likely under photochemical conditions. The synthesis of β-sultones via a Lewis acid/base catalyzed [2+2] cycloaddition of sulfenes and aldehydes has been reported, showcasing the utility of sulfonyl compounds in forming four-membered rings. nih.gov
Isomerization Processes
Phosphine-Catalyzed Isomerization of Allenic Sulfones
The isomerization of unsaturated sulfones can be achieved through various catalytic methods. A notable example is the phosphine-catalyzed isomerization of allenic sulfones to 2-arylsulfonyl-1,3-dienes. This reaction provides a pathway to conjugated dienes which are valuable synthetic intermediates.
The mechanism of this isomerization has been investigated and involves the nucleophilic addition of a phosphine to the central carbon of the allene. This is followed by a series of proton transfers, facilitated by a proton shuttle, ultimately leading to the conjugated diene and regeneration of the phosphine catalyst.
Proton Transfer in Isomerization Mechanisms
Proton transfer is a fundamental step in many isomerization reactions of sulfones. In the context of the phosphine-catalyzed isomerization of allenic sulfones, a proton shuttle is crucial for the reaction to proceed efficiently. The mechanism involves the initial nucleophilic attack of the phosphine, which generates a zwitterionic intermediate. A proton source then protonates the carbanionic center. Subsequent deprotonation at a different position by a base (which can be the conjugate base of the proton source) and elimination of the phosphine catalyst yield the isomerized product. The efficiency of this process is highly dependent on the nature of the proton shuttle used.
Oxidative and Reductive Transformations
The sulfur atom in 3-butenyl p-tolyl sulfone is in a high oxidation state but can still undergo further transformations. The double bond also offers a site for both oxidation and reduction.
Oxidative Transformations: The oxidation of the corresponding sulfide is a common method for synthesizing sulfones. Various oxidizing agents can be employed, with hydrogen peroxide being a common choice due to its environmental compatibility. researchgate.net The reaction can be catalyzed by various species to improve efficiency and selectivity. For instance, the oxidation of sulfides to sulfones can be achieved with 30% hydrogen peroxide under solvent-free conditions using catalysts like carboxylated multi-walled carbon nanotubes.
| Substrate | Oxidizing Agent | Catalyst | Product | Yield (%) |
| Methyl Phenyl Sulfide | 30% H₂O₂ | MWCNTs-COOH | Methyl Phenyl Sulfone | 98 |
| Dibenzyl Sulfide | 30% H₂O₂ | MWCNTs-COOH | Dibenzyl Sulfone | 95 |
This table presents data for the oxidation of analogous sulfides to illustrate the transformation to sulfones.
Reductive Transformations: The sulfonyl group can be removed through reductive desulfonylation, which can be achieved using various reducing agents. Metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reagents for the reduction of sulfones to sulfides or even to the corresponding alkanes. chem-station.comuop.edu.pk The combination of LiAlH₄ with titanium tetrachloride has been shown to rapidly reduce sulfones to sulfides. The butenyl double bond may also be reduced under certain conditions, for example, by catalytic hydrogenation.
| Substrate | Reducing Agent | Solvent | Product |
| Alkyl/Aryl Sulfones | LiAlH₄/TiCl₄ | THF | Corresponding Sulfide |
| Unsaturated Carbonyls | NaBH₄ | Methanol/Ethanol | Saturated/Unsaturated Alcohols |
| Esters, Amides, Carboxylic Acids | LiAlH₄ | THF/Ether | Corresponding Alcohols/Amines |
This table provides examples of reductions of sulfones and other functional groups using common metal hydrides to illustrate potential reductive pathways.
Selective Oxidation of Sulfone Moieties
The selective oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. In the context of 3-butenyl p-tolyl sulfone, this would typically involve the oxidation of the corresponding sulfide, 3-butenyl p-tolyl sulfide. While specific research on the oxidation of this particular compound is not extensively documented, the reactivity of analogous allylic sulfides provides a strong basis for understanding this transformation. The primary challenge in the oxidation of allylic sulfides is achieving selective oxidation of the sulfur atom without reacting with the carbon-carbon double bond (epoxidation).
Several methodologies have been developed for the chemoselective oxidation of allylic sulfides to sulfones. A common and effective approach involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst. The selectivity towards the sulfone over the intermediate sulfoxide can often be controlled by the stoichiometry of the oxidant. nih.govorganic-chemistry.org
One notable catalytic system employs LiNbMoO₆, a composite metal oxide, which facilitates the selective oxidation of allylic sulfides with electron-rich double bonds. nih.gov This system is particularly advantageous as it avoids epoxidation of the alkene. The reaction's selectivity for either the sulfoxide or the sulfone is managed by adjusting the amount of H₂O₂ used. nih.govorganic-chemistry.org Research has shown that this method is compatible with a variety of functional groups, including hydroxyl, formyl, and ether protecting groups like tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS). nih.gov
Another effective catalyst for this transformation is niobium carbide. When used with 30% hydrogen peroxide, niobium carbide efficiently catalyzes the oxidation of sulfides directly to sulfones in high yields. In contrast, using tantalum carbide as the catalyst under similar conditions tends to favor the formation of the corresponding sulfoxides. organic-chemistry.org
Furthermore, recyclable silica-based tungstate catalysts in conjunction with 30% H₂O₂ at room temperature have been demonstrated to effectively oxidize various aromatic and aliphatic sulfides to sulfones in good to excellent yields. organic-chemistry.org Other reagents such as Selectfluor have also been shown to mediate the efficient oxidation of sulfides to sulfones at ambient temperature, using water as the oxygen source. organic-chemistry.org
The general mechanism for the metal-catalyzed oxidation of sulfides with hydrogen peroxide involves the formation of a peroxometal complex. This complex then acts as an electrophilic oxygen transfer agent, oxidizing the sulfide first to a sulfoxide and subsequently to the sulfone. The selectivity for the sulfone is achieved by using a sufficient excess of the oxidant.
The table below summarizes the conditions and outcomes for the selective oxidation of various allylic sulfides to their corresponding sulfones, providing insight into the expected reactivity for 3-butenyl p-tolyl sulfide.
| Allylic Sulfide Substrate | Oxidant | Catalyst/Reagent | Solvent | Temperature | Yield of Sulfone (%) |
|---|---|---|---|---|---|
| General Allylic Sulfides | H₂O₂ (excess) | LiNbMoO₆ | Alcohol | Room Temp. | High |
| General Sulfides | 30% H₂O₂ | Niobium Carbide | Not specified | Not specified | High |
| Aromatic and Aliphatic Sulfides | 30% H₂O₂ | Silica-based Tungstate | Not specified | Room Temp. | Good to Excellent |
| General Sulfides | H₂O (as O-source) | Selectfluor | Not specified | Ambient Temp. | Nearly Quantitative |
Reductive Elimination Reactions of Sulfone Derivatives
Reductive elimination reactions of sulfone derivatives are synthetically valuable for the formation of carbon-carbon double bonds and for the removal of the sulfonyl group. For derivatives of 3-butenyl p-tolyl sulfone, these reactions would typically involve a modification at the β-position to the sulfonyl group to facilitate elimination.
A classic example of such a reaction is the Julia-Lythgoe olefination, which involves the reaction of an α-sulfonyl carbanion with a carbonyl compound to form a β-hydroxy sulfone. This intermediate is then typically acylated or otherwise modified at the hydroxyl group to create a good leaving group. Subsequent reductive elimination, often using reagents like sodium amalgam or samarium(II) iodide (SmI₂), leads to the formation of an alkene. wikipedia.org This process is a key method for the synthesis of alkenes from sulfones. wikipedia.org
The mechanism of the reductive elimination step in the Julia olefination involves the formation of an intermediate radical anion upon single electron transfer from the reducing agent to the sulfone. This is followed by fragmentation, which eliminates the sulfonyloxy or acyloxy group and the sulfonyl group, resulting in the formation of the alkene.
Palladium-catalyzed reductive desulfonylation offers another route for the manipulation of allylic sulfones. This method can lead to the replacement of the sulfonyl group with a hydrogen atom. The reaction proceeds through the formation of a π-allyl palladium complex. Subsequent nucleophilic attack by a hydride source, such as lithium triethylborohydride (LiHBEt₃), on the π-allyl complex results in the formation of the reduced product. A significant advantage of this palladium-catalyzed method is that it often proceeds with high site and stereoselectivity, avoiding the issue of double bond transposition that can occur with other reducing agents. wikipedia.org
More recently, research on allylic 1,2- and 1,3-hydroxy phenyl sulfones has shown that they undergo regioselective and diastereoselective desulfonylation with double bond migration upon treatment with [Sm(H₂O)n]I₂. nih.govacs.org This reaction is believed to proceed through a chelated organosamarium intermediate, which, after intramolecular protonation by samarium-bound water, leads to the final product. nih.govacs.org While this specific example involves a phenyl sulfone, the principles are applicable to tolyl sulfones as well.
The table below outlines various reductive elimination and desulfonylation reactions for analogues of 3-butenyl p-tolyl sulfone derivatives, illustrating the reaction conditions and the resulting products.
| Substrate Type | Reagent(s) | Catalyst | Reaction Type | Product |
|---|---|---|---|---|
| β-Acyloxy Sulfones | Sodium Amalgam or SmI₂/HMPA | None | Reductive Elimination (Julia Olefination) | Alkene |
| Allylic Sulfones | LiHBEt₃ | Pd(PPh₃)₄ or PdCl₂(dppp) | Reductive Desulfonylation | Alkane (replacement of sulfone with H) |
| Allylic 1,2- and 1,3-Hydroxy Phenyl Sulfones | [Sm(H₂O)n]I₂ | None | Desulfonylation with Double Bond Migration | Alkene |
Stereochemical Aspects in the Synthesis and Reactions of Butenyl P Tolyl Sulfone Derivatives
Chiral Sulfur Transfer and Chirality Control
The transfer of chirality from a sulfur-containing group is a powerful strategy for inducing stereoselectivity in chemical transformations. In the context of butenyl p-tolyl sulfone derivatives, the sulfinyl group (a precursor to the sulfone) can serve as a chiral auxiliary, guiding the stereochemical course of a reaction before being oxidized to the achiral sulfone.
The fundamental principle of chiral sulfur transfer lies in the stereogenic nature of the sulfur atom in sulfoxides. Chiral sulfinyl compounds, such as p-tolylsulfinyl derivatives, can be prepared in enantiomerically pure forms. When these chiral auxiliaries are attached to a prochiral molecule, they can direct the approach of reagents to one face of the molecule over the other, leading to the formation of a specific stereoisomer. This diastereoselective control is often achieved through steric hindrance or chelation effects involving the sulfinyl oxygen.
Modern methods for the preparation of enantiopure or enantiomerically enriched sulfinyl derivatives are crucial for this purpose. These methods include the diastereoselective preparation of sulfinates using chiral alcohols, such as menthol, which can then be used to generate chiral sulfoxides. For instance, the Andersen method, a well-established procedure, utilizes crystalline (1R,2S,5R,SS)-(-)-menthyl p-toluenesulfinate for the stereoselective synthesis of sulfoxides.
Once the desired stereocenter(s) are established in the molecule, the chiral sulfinyl group can be oxidized to the corresponding sulfone. This oxidation step removes the chirality at the sulfur atom, leaving the newly created stereocenters in the carbon framework intact. This "transient chirality" approach is a valuable tool in asymmetric synthesis.
Diastereoselective Synthesis and Transformations
Diastereoselective reactions are instrumental in creating specific stereoisomers of molecules with multiple stereocenters. In the chemistry of butenyl p-tolyl sulfone derivatives, diastereoselectivity can be achieved through various means, including substrate control and reagent control.
One notable example is the diastereoselective reduction of allylic sulfones. The hydroxyl group in allylic 1,2- and 1,3-hydroxy phenyl sulfones can direct the regioselectivity and diastereoselectivity of desulfonylation reactions with agents like [Sm(H₂O)n]I₂. This selectivity is attributed to the formation of a chelated organosamarium intermediate, followed by intramolecular protonation. The stereochemistry of the resulting product is thus controlled by the initial stereochemistry of the substrate.
The following table illustrates the diastereoselectivity achieved in the [Sm(H₂O)n]I₂ reductions of various allylic sulfones, demonstrating the influence of the substituent (R) on the diastereomeric ratio (d.r.). nih.gov
| Compound | R Group | Diastereomeric Ratio (d.r.) | Yield (%) |
| 3a | CH₃ | 6.7:1 | 43 |
| 3b | CH₂CH₃ | 10.5:1 | 59 |
| 3c | (CH₂)₄CH₃ | 12.1:1 | 59 |
| 3d | CH(CH₃)₂ | 12.7:1 | 72 |
| 3e | CH₂CH(CH₃)₂ | 13.5:1 | 58 |
| 3f | C(CH₃)₃ | 15.1:1 | 59 |
| All reactions were performed using 105 equivalents of H₂O and 7 equivalents of SmI₂ in degassed THF at room temperature under N₂. The diastereomeric ratio was determined by ¹H NMR, and the yield is the isolated yield. nih.gov |
These results highlight how the steric bulk of the R group influences the diastereoselectivity of the reduction, with larger groups leading to higher diastereomeric ratios. nih.gov
Enantioselective Methodologies in Sulfone Chemistry
Enantioselective methodologies aim to produce one enantiomer of a chiral compound in excess over the other. The development of catalytic asymmetric methods for the synthesis of chiral sulfones has been a significant area of research.
A powerful strategy for the synthesis of enantioenriched β-chiral sulfones is the three-component reaction enabled by visible-light- and Ni-catalyzed sulfonylalkenylation of styrenes. nih.gov This dual-catalysis approach allows for the simultaneous formation of a new carbon-carbon bond and a carbon-sulfur bond, with the enantioselectivity being controlled by a chiral ligand. nih.gov
The reaction involves the chemoselective radical addition to an alkene followed by a Ni-intercepted asymmetric C(sp³)–C(sp²) coupling with an alkenyl halide. This method provides a direct and efficient route to enantioenriched β-alkenyl sulfones from readily available starting materials. The versatility of this method is demonstrated by the wide range of compatible substrates, including various substituted styrenes, alkenyl halides, and aryl/alkyl sulfinates.
The enantiomeric excess (ee) of the β-chiral vinyl sulfone products can be influenced by the nature of the sulfinate used, as shown in the table below. nih.gov
| Product | Sulfinate Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 5a | p-Tolyl | 77 | 90 |
| 5b | Phenyl | 75 | 90 |
| 5c | p-Methoxyphenyl | 72 | 88 |
| 5d | p-Fluorophenyl | 75 | 92 |
| 5e | p-Chlorophenyl | 76 | 91 |
| 5f | p-Bromophenyl | 70 | 90 |
| 5g | m-Tolyl | 73 | 89 |
| 5h | o-Tolyl | 54 | 88 |
| 5i | Naphthyl | 68 | 90 |
| 5j | Thiophenyl | 74 | 91 |
| 5k | Methyl | 61 | 84 |
| 5l | Ethyl | 65 | 85 |
| Reaction conditions typically involve a photocatalyst, a nickel catalyst, a chiral ligand, a styrene, an alkenyl halide, and a sulfinate under visible light irradiation. nih.gov |
These findings underscore the effectiveness of dual catalysis in achieving high enantioselectivity in the synthesis of β-chiral sulfones. nih.gov
Stereocontrol in Radical Addition Processes
Controlling stereochemistry in radical reactions is a challenging yet rewarding endeavor. In the context of butenyl p-tolyl sulfone derivatives, stereocontrol in radical addition processes can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.
The previously mentioned Ni-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes serves as an excellent example of stereocontrol in a radical process. The reaction proceeds via a chemoselective radical addition to the alkene. The stereochemical outcome of the subsequent C-C bond formation is controlled by the chiral ligand coordinated to the nickel catalyst. This asymmetric radical relay process allows for the efficient construction of enantioenriched β-chiral sulfones. nih.gov
The mechanism involves the generation of a radical from the sulfinate, which then adds to the styrene. The resulting benzylic radical is then trapped by the chiral nickel complex, leading to an enantioselective cross-coupling with the alkenyl halide. This method demonstrates how a combination of radical chemistry and transition metal catalysis can be harnessed to achieve high levels of stereocontrol.
Stereoselective Product Formation in Rearrangements and Cycloadditions
Stereoselective rearrangements and cycloaddition reactions are powerful tools for the construction of complex cyclic and acyclic molecules. The p-tolylsulfinyl group, a precursor to the p-tolylsulfonyl group, can act as a potent chiral inductor in such transformations.
In stereoselective [4+3] cycloaddition reactions, the p-tolylsulfinyl group can be used to prepare enantiopure polysubstituted 8-oxabicyclo[3.2.1]oct-6-en-3-one systems. The stereoselectivity arises from the ability of the sulfoxide (B87167) to coordinate with a metallic atom, along with a substituent on the furan (B31954) diene that has lone-pair electrons. This chelation, combined with the stereoelectronic demands of the substituents, restricts the conformational freedom of the diene in the transition state, leading to high diastereoselectivity. researchgate.net By carefully choosing the substituents on the furan ring, it is possible to achieve complete cis-trans and endo-exo diastereoselectivity, as well as up to 100% π-facial diastereoselectivity, which translates to high enantioselectivity after removal of the sulfoxide group. researchgate.net
Similarly, in Diels-Alder reactions, a chiral p-tolylsulfinyl group on a dienophile can direct the approach of the diene. For instance, the reaction of enantiomerically pure (SS)-(2-p-tolylsulfinyl)-1,4-naphthoquinone with chiral racemic vinylcyclohexenes results in a domino cycloaddition/pyrolytic sulfoxide elimination process. This leads to the formation of enantiomerically enriched angularly tetracyclic quinones. The observed π-facial diastereoselectivity is governed by steric and torsional interactions in the transition state.
Synthetic Utility and Applications in Organic Synthesis
Role as Precursors for Advanced Organic Materials
The presence of a terminal double bond in 3-Butenyl p-tolyl sulphone makes it a suitable monomer for polymerization reactions. Unsaturated sulphones can undergo radical polymerization to produce polysulphones. These polymers are known for their high thermal stability and desirable mechanical properties, making them valuable as engineering plastics and specialty polymers. The polymerization of vinyl sulphones, for instance, can be initiated to form poly(olefin sulphones), which are of interest as degradable polymers. mdpi.com While direct polymerization studies of this compound are not extensively documented, its structural similarity to other unsaturated sulphones suggests its potential as a monomer or co-monomer in the synthesis of novel polymer architectures with tailored properties.
For example, the radical ring-opening polymerization of cyclic sulfolane derivatives has been investigated to introduce functional groups into the polymer backbone. mdpi.com Similarly, chloro-terminated polysulphones have been modified with macromers carrying unsaturated end groups to enhance properties like hydrophilicity. tandfonline.comresearchgate.net These studies highlight the potential for incorporating the butenyl p-tolyl sulphone moiety into polymer chains to develop advanced materials.
Application in the Synthesis of Complex Bioactive Molecules
While specific examples detailing the use of this compound in the total synthesis of complex bioactive molecules are not prevalent in the literature, the synthetic transformations enabled by the allylic and homoallylic sulphone motifs are widely employed. The p-tolyl sulphone group can act as a versatile activating group and a precursor for various functionalities, which is a common strategy in the synthesis of natural products.
The Julia-Lythgoe and Julia-Kocienski olefinations, which utilize phenyl sulphones, are powerful methods for the stereoselective formation of carbon-carbon double bonds and have been instrumental in the synthesis of numerous complex natural products. organicreactions.orgresearchgate.netwikipedia.orgorganic-chemistry.orgorganic-chemistry.org For instance, the Julia-Kocienski olefination has been applied in the synthesis of resveratrol, a naturally occurring stilbenoid with various health benefits. wikipedia.org Given that this compound can be readily functionalized at the allylic or homoallylic position, it serves as a potential precursor to key intermediates in the synthesis of bioactive compounds.
Development of Novel Carbon-Carbon Bond Forming Reactions
The p-toluenesulphonyl group in this compound significantly influences the reactivity of the adjacent carbon atoms, facilitating a variety of carbon-carbon bond-forming reactions. The acidic nature of the α-protons to the sulphone group allows for deprotonation and subsequent reaction with electrophiles, a fundamental strategy in carbon-carbon bond formation.
One of the most significant applications of aryl sulphones in this context is the Julia Olefination and its variations. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a metallated phenyl sulphone with an aldehyde or ketone to form an alkene. The general scheme for the Julia-Lythgoe olefination is presented below:
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| Phenyl Sulphone | Aldehyde/Ketone | 1. Base (e.g., n-BuLi) 2. Acylating Agent (e.g., Ac₂O) 3. Reducing Agent (e.g., Na/Hg) | Alkene |
The Julia-Kocienski olefination is a modification that often provides excellent E-selectivity in the resulting alkene. organic-chemistry.org Furthermore, allylic sulphones can undergo free radical addition reactions with alkenes, providing a pathway for the formation of new carbon-carbon bonds. nih.gov
Reagents in Cycloaddition and Rearrangement Strategies
The double bond in this compound can participate in cycloaddition reactions. Vinyl sulphones are known to be effective dienophiles in Diels-Alder reactions, serving as acetylene synthons. orgsyn.org This reactivity allows for the construction of six-membered rings with high stereocontrol. While the butenyl group places the double bond in a different position relative to the sulphone compared to a vinyl sulphone, its participation in cycloaddition reactions remains a possibility, potentially leading to the formation of functionalized carbocycles.
A significant rearrangement reaction involving sulphones is the Ramberg-Bäcklund reaction . chemistry-chemists.comorganic-chemistry.orgwikipedia.orgtandfonline.comorganicreactions.org This reaction converts α-halo sulphones into alkenes through a three-membered cyclic sulphone intermediate (episulfone) with the extrusion of sulfur dioxide. wikipedia.org While this reaction typically involves an α-halo sulphone, derivatization of this compound at the α-position could enable its use in such rearrangements to form dienes. The general mechanism is as follows:
Deprotonation of the α'-proton to form a carbanion.
Intramolecular nucleophilic attack on the carbon bearing the halogen to form an episulfone.
Extrusion of sulfur dioxide to form the alkene.
Functional Group Interconversions and Derivatization
The p-toluenesulphonyl group is a versatile functional handle that can be transformed into various other groups. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org For example, alcohols can be converted to tosylates, which are then readily displaced by a wide range of nucleophiles. svkm-iop.ac.innih.gov
The sulphone moiety itself can be reductively cleaved to an alkane. More importantly, the sulphone can be eliminated to form a double bond, as seen in the Julia olefination. The double bond in this compound can also be readily functionalized through reactions such as epoxidation, dihydroxylation, and cleavage. For instance, treatment with m-chloroperbenzoic acid (m-CPBA) can yield the corresponding epoxide. nih.gov
| Starting Material | Reagent(s) | Product Functional Group |
| Alcohol | p-Toluenesulfonyl chloride, Pyridine | Tosylate (Good Leaving Group) |
| Alkene | m-CPBA | Epoxide |
| Alkene | OsO₄, NMO | Diol |
| Sulphone | Na/Hg or SmI₂ | Alkene (via Julia Olefination) |
Catalytic Applications in Organic Transformations
Direct catalytic applications where this compound itself acts as a catalyst are not documented. However, the p-tolyl group is a component of ligands used in transition metal catalysis. For example, tri-ortho-tolyl phosphine (P(o-tol)₃) is a widely used ligand in palladium-catalyzed cross-coupling reactions. researchgate.net While this is a different molecule, it highlights the utility of the tolyl moiety in catalytic systems.
More relevantly, the sulphone group can direct catalytic reactions. The development of metal-catalyzed reactions for the synthesis of allylic sulphones is an active area of research. nih.govorganic-chemistry.orgresearchgate.net These methods often involve the generation of metal π-allyl complexes. The reverse reaction, where the sulphone acts as a leaving group in a metal-catalyzed allylic substitution, is also a powerful synthetic tool.
Construction of Structurally Diverse Carbocycles and Heterocycles
The reactivity of this compound lends itself to the synthesis of various cyclic structures. Radical cyclization of unsaturated sulphones is a powerful method for constructing both carbocycles and heterocycles. scispace.comnih.govnih.gov For instance, a sulfonyl radical can add to an alkyne, and the resulting vinyl radical can then cyclize onto a nearby alkene.
The intramolecular reaction of a carbanion α to the sulphone group with the terminal double bond could, in principle, lead to the formation of a five-membered ring. Such cyclization strategies are valuable in the synthesis of complex molecular architectures. Furthermore, the functionalization of the double bond, for example, through epoxidation, followed by intramolecular attack from a nucleophile generated at the α-position to the sulphone, could provide a route to functionalized cyclic ethers or alcohols. The utility of sulphones in heterocyclic synthesis has been demonstrated through the reaction of sulfonyl-activated nitriles with unsaturated compounds to form pyridines and chromenes.
Q & A
Basic Research Questions
Q. What are the common synthetic precursors and methods for preparing 3-Butenyl p-tolyl sulphone?
- Methodological Answer : Synthesis typically involves sulfonyl chloride intermediates. For example, sulfonyl azides (structurally related to p-tolyl derivatives) are synthesized by reacting sulfonyl chlorides with sodium azide in anhydrous CH₂Cl₂ at low temperatures (-78°C to 20°C) . Adaptations of phosphonium-mediated coupling reactions (e.g., using triphenylphosphine or tributylphosphine) can introduce the butenyl moiety via alkene precursors, with yields optimized by adjusting stoichiometry and reaction time . Key steps include rigorous exclusion of moisture and chromatographic purification (e.g., ether precipitation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ^1H NMR identifies vinyl protons (δ 5.0–6.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). ^13C NMR confirms sulfone carbons (S=O adjacent carbons at ~110–125 ppm). ^31P NMR is critical if phosphonium intermediates are involved .
- IR : S=O asymmetric and symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) validate the sulphone group .
- HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ or [M-Na]⁻ ions).
Advanced Research Questions
Q. How does the sulphone group's geometry influence intermolecular interactions in biological systems?
- Methodological Answer : Computational studies (DFT or molecular docking) and crystallographic data reveal that the sulphone group acts as a hydrogen bond acceptor. For example, in kinase inhibitors, the sulphone oxygen interacts with Ser147 via a hydrogen bond (distance ~2.8–3.2 Å). Bond angles (C-S-C ~104°) and dihedral angles (S=O orientation) optimize binding to hydrophobic pockets . Experimental validation involves mutating target residues (e.g., Ser147Ala) to assess activity loss via enzyme assays.
Q. What methodological approaches resolve contradictions in reported reaction yields for sulphone-containing compounds?
- Methodological Answer :
- In situ monitoring : Use real-time HPLC or IR to track intermediate formation and side reactions (e.g., sulfonate hydrolysis).
- Design of Experiments (DoE) : Statistically optimize parameters like temperature, solvent polarity, and catalyst loading. For example, conflicting yields in phosphonium salt synthesis were resolved by reducing PPh₃ loading from 1.25 mmol to 0.5 mmol .
- Isolation of intermediates : Characterize byproducts (e.g., sulfonic acids) via GC-FID or LC-MS to identify competing pathways .
Q. How can photochemical stability be assessed for this compound?
- Methodological Answer : Femtosecond UV-pump/IR-probe spectroscopy monitors ultrafast decomposition pathways (e.g., N₂ release from sulfonyl azides). For 3-butenyl derivatives, time-resolved IR tracks S=O bond vibrations under UV light to quantify degradation kinetics. Computational TD-DFT models predict excited-state behavior, guiding experimental design .
Contradiction Analysis Example
- Issue : Discrepancies in enzymatic desulfurization efficiency of p-toluenesulfonate derivatives.
- Resolution : Substrate specificity studies (Table 1, ) show steric hindrance from bulky groups (e.g., 2,3-diphenylpropyl) reduces enzyme binding. Use molecular docking to correlate substituent size with activity loss. Adjust assay conditions (pH, temperature) to match biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
